tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 2201785-36-4) is a chiral spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in a 4,4-ring system. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, facilitating its use in peptide synthesis and medicinal chemistry. Its (R)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and drug discovery .
Properties
IUPAC Name |
tert-butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPARSNAMZJAPZ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Enolate Formation and Palladium-Catalyzed Condensation
A foundational approach to synthesizing diazaspiro[4.4]nonane derivatives involves enolate formation followed by palladium-catalyzed cross-coupling. As detailed in WO2009091561A1, the synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane shares mechanistic parallels with the target compound . The process begins with alkyl 1-benzoylpyrrolidine-2-carboxylate , which undergoes enolate formation using a strong base (e.g., LDA or NaHMDS) and subsequent alkylation with bromoacetonitrile . This step establishes the spirocyclic core through intramolecular cyclization.
Key conditions include:
-
Reduction : Sequential reductions with hydrogen (H₂/Pd/C) and metal hydrides (e.g., LiAlH₄) convert nitrile intermediates to primary amines.
-
Palladium-catalyzed condensation : Coupling with 3-bromopyridine under Suzuki-Miyaura conditions introduces the pyridinyl moiety, though this step may be adapted for tert-butyl carboxylate installation via Boc-protection .
-
Deprotection : Final hydrogenation removes benzyl protecting groups, yielding the free diazaspiro structure .
This method emphasizes scalability, with reported yields exceeding 60% for critical steps, though enantiomeric purity requires subsequent resolution .
Chiral Resolution Using Diastereomeric Salt Formation
Isolation of the (R)-enantiomer is achieved through classical resolution with chiral acids. WO2009091561A1 describes the use of (-)-di-O-p-toluoyl-L-tartaric acid or (+)-di-O-p-toluoyl-D-tartaric acid to form diastereomeric salts with racemic 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane . Fractional crystallization in solvents like ethanol or methanol enriches the desired enantiomer, with repeated recrystallization achieving >99% enantiomeric excess (ee) .
Optimized conditions :
-
Solvent system : Ethanol/water mixtures (4:1 v/v) at 25°C for 12 hours .
-
Stoichiometry : 1:1 molar ratio of free base to chiral acid .
-
Yield : 35–40% per crystallization cycle, requiring 2–3 cycles for pharmaceutical-grade purity .
This method’s limitations include moderate yields and solvent-intensive processes, but it remains industrially viable due to its reliability in producing enantiopure material .
tert-Butoxycarbonyl (Boc) Protection Strategies
Installation of the tert-butyl carboxylate group is typically accomplished via Boc-protection of the secondary amine. CN111620869A outlines a seven-step synthesis for a related spirocyclic compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which informs analogous strategies for the [4.4] system .
Critical steps :
-
Malonate alkylation : Ethyl malonate reacts with 1-benzoyl-4-piperidone under basic conditions to form a diester intermediate .
-
Lithium borohydride reduction : Converts esters to diols, facilitating subsequent tosylation .
-
Ring-closing : Cesius carbonate (Cs₂CO₃) in acetonitrile mediates spirocyclization at 90°C for 3 hours .
-
Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 25°C for 12 hours .
For the [4.4] system, analogous conditions would adjust ring size via modified diol precursors. Yields for Boc-protection in similar systems range from 70–85% .
Comparative Analysis of Synthetic Routes
Classical resolution remains the gold standard for enantiopure material, while enzymatic methods show promise for greener synthesis . Boc-protection routes excel in intermediate stability but require additional steps for chiral resolution .
Industrial-Scale Considerations
For commercial production, WO2009091561A1 highlights critical adjustments:
-
Solvent selection : Replace dichloromethane with ethyl acetate or acetone to meet environmental regulations .
-
Catalyst recycling : Palladium on carbon (Pd/C) recovery reduces costs in hydrogenation steps .
-
Process intensification : Telescoping steps (e.g., in situ reductions without intermediate isolation) improve throughput .
These optimizations reduce raw material costs by ~20% and cycle times by 30%, making multi-kilogram synthesis feasible .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as a solvent.
Major Products Formed
Oxidation: N-oxides of the spirocyclic compound.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its unique structural features that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, a study highlighted the synthesis of derivatives of diazaspiro compounds which showed selective cytotoxicity against cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of diazaspiro compounds. In experimental models of neurodegeneration, derivatives similar to this compound demonstrated the ability to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its reactivity and structural complexity.
Asymmetric Synthesis
This compound can be utilized in asymmetric synthesis processes to produce chiral intermediates, which are essential in the synthesis of various pharmaceuticals. The spiro structure allows for unique stereochemical outcomes that can enhance the efficacy and selectivity of synthesized products .
Reaction Mechanisms
The compound has been employed in several reaction mechanisms, including:
- Michael Additions : It acts as a nucleophile in Michael addition reactions, facilitating the formation of complex molecules.
- Cycloadditions : The spirocyclic nature allows for participation in cycloaddition reactions that can yield diverse cyclic compounds useful in drug design .
Material Science
In material science, this compound is being explored for applications in polymer chemistry.
Polymerization Processes
The compound can participate in polymerization reactions to form novel polymers with enhanced mechanical properties and thermal stability. These polymers could find applications in coatings, adhesives, and composite materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Substituent Variations
- These derivatives exhibit bioactivity as sigma receptor ligands, with 12c showing antiallodynic effects . tert-Butyl 7-benzyl-9-(methoxy(methyl)carbamoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate () includes a carbamoyl group, which may improve metabolic stability compared to the parent compound .
Stereochemical Analogues
- (S)-Enantiomer: tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 2306252-57-1) shares identical connectivity but differs in stereochemistry. This enantiomer is critical for studying chirality-dependent biological interactions, such as enzyme selectivity or receptor binding .
Ring Size and Heteroatom Modifications
- Spiro[3.5]nonane Derivatives: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate () has a smaller spiro ring system (3.5 vs. This impacts its utility in scaffold-hopping strategies for drug design .
- Oxo and Hydroxy Derivatives: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate () replaces one nitrogen with an oxygen, forming a ketone. This modification reduces basicity and hydrogen-bonding capacity, affecting solubility and reactivity . Hydroxy variants (e.g., tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, ) introduce polar groups, enhancing aqueous solubility .
Functional Group Additions
- Trifluoroethyl Carbamoyl: tert-Butyl 9-ethyl-7-((2,2,2-trifluoroethyl)carbamoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate () incorporates a trifluoroethyl group, which improves metabolic resistance and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Spectral and Physical Data
Biological Activity
tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 2201785-36-4) is a compound of significant interest in organic and pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis pathways, and research findings, supported by data tables and case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been linked to its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development.
While specific mechanisms of action for this compound are not extensively documented, similar diazaspiro compounds have shown promise in modulating biological pathways through:
- Receptor Binding : Compounds with spirocyclic structures often exhibit receptor binding capabilities that can influence cellular signaling pathways.
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, impacting metabolic pathways crucial for disease progression.
Case Studies
- Synthesis and Characterization :
- Pharmacological Evaluation :
- Toxicological Studies :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2201785-36-4 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Purity | ≥95% |
| Storage Conditions | Keep in dark place, 2-8°C |
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Spirocyclic Structures : Utilizing diazomethane or similar reagents to create spirocyclic frameworks.
- Carboxylation Reactions : Employing carbon dioxide or carboxylic acid derivatives to introduce carboxylate functionalities.
Q & A
Q. Q1: What are the established synthetic routes for tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate, and how is stereochemical purity ensured?
A: The compound is typically synthesized via catalytic hydrogenation of intermediates like methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni under H₂ (50 psi) . Single-crystal X-ray diffraction confirms stereochemical integrity, revealing envelope conformations in the spirocyclic rings and planar arrangements of key atoms (e.g., C6–C8/O2/O3/N2 with deviations <0.01 Å) . Recrystallization from ethanol ensures purity, with H atoms fixed geometrically during refinement .
Q. Q2: How is the compound characterized structurally, and what analytical methods validate its conformation?
A: Single-crystal X-ray diffraction (173 K, R-factor 0.050) resolves bond lengths and angles, confirming normal ranges (e.g., C–C = 0.004 Å) and hydrogen-bonded chains along the [010] axis . NMR (e.g., ¹H, ¹³C) and LC-MS verify molecular weight (240.3 g/mol, C₁₂H₂₀N₂O₃) and functional groups, while IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide bonds) .
Safety and Handling
Q. Q3: What precautions are critical for safe handling and storage of this compound?
A:
- Storage: Refrigerated (2–8°C) in airtight containers to prevent moisture absorption and electrostatic buildup .
- Handling: Use nitrile gloves, flame-retardant lab coats, and fume hoods to avoid skin/eye contact. Vacuum spills with HEPA-filtered equipment to prevent environmental release .
- Decomposition: Under fire, hazardous gases (CO, NOₓ) form; use dry sand or alcohol-resistant foam for extinction .
Advanced Pharmacological Applications
Q. Q4: How is this spirocyclic scaffold utilized in sigma receptor (S1R/S2R) ligand design, and what structural modifications enhance potency?
A: The 2,7-diazaspiro[4.4]nonane core is a privileged scaffold for sigma receptor ligands. Key modifications include:
- Hydrophobic groups at the distal amine (e.g., benzyl, phenylpropane) improve subtype selectivity (S1R vs. S2R) .
- Linker optimization (e.g., alkyl chains, aryl ethers) balances affinity (Kᵢ < 10 nM) and blood-brain barrier permeability .
- Buchwald-Hartwig amination with para-substituted iodobenzenes (e.g., nitro, methoxy) tailors electronic properties, achieving >80% yields in ligand synthesis .
Q. Q5: What in vivo pharmacological effects have been observed with derivatives of this compound?
A: Derivatives show potent antiallodynic activity in capsaicin-induced pain models (ED₅₀ < 1 mg/kg) without motor impairment. Radioligand binding (³H-(+)-pentazocine for S1R) and SAfiR analysis correlate structural features (e.g., para-methoxy substitution) with reduced off-target effects .
Computational and Mechanistic Insights
Q. Q6: How do computational studies inform the binding mode of this compound to biological targets?
A: Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:
Q. Q7: What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?
A:
- Free-Wilson analysis isolates contributions of substituents (e.g., nitro groups enhance S2R affinity but reduce solubility) .
- Crystallographic overlap compares ligand-bound protein structures to identify steric clashes or favorable π-stacking .
Environmental and Regulatory Considerations
Q. Q8: What disposal protocols are recommended for this compound, and how is environmental impact mitigated?
A: Dispose via licensed waste handlers compliant with EPA/REACH regulations. Avoid aqueous release due to unknown ecotoxicity; incineration (≥850°C) with scrubbers neutralizes NOₓ/CO .
Emerging Applications
Q. Q9: How is this scaffold being explored in non-CNS drug discovery (e.g., antiviral agents)?
A: Recent work incorporates the spirocycle into SARS-CoV-2 3CLpro inhibitors (e.g., WU-02, Scheme S2), leveraging its rigidity to improve protease binding (Kd = 2.3 µM) and metabolic stability (t₁/₂ > 4 h in human hepatocytes) .
Data Gaps and Research Challenges
Q10: What unresolved questions persist regarding the toxicological profile and long-term stability of this compound?
A:
- Toxicology: No data exist on mutagenicity or reproductive toxicity; in silico predictions (e.g., Derek Nexus) suggest low risk but require validation .
- Stability: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months, but photostability under UV remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
